6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a 2,4-dimethoxybenzamido substituent at position 2, along with ethyl and methyl ester groups at positions 6 and 3, respectively. Its structure combines a bicyclic heteroaromatic core with ester and amide functionalities, making it a candidate for pharmacological studies, particularly in antitubulin or enzyme inhibition research.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S/c1-5-30-21(26)23-9-8-14-16(11-23)31-19(17(14)20(25)29-4)22-18(24)13-7-6-12(27-2)10-15(13)28-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATIOEXJNXOQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 302.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. Specific studies indicate that it acts as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis and repair processes.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, potentially making it useful in cancer therapy.
Anticancer Activity
Research has demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability post-treatment.
- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- : Suggests potential for further development as an anticancer agent.
-
Investigation of Antimicrobial Activity :
- Objective : To determine the antibacterial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : Inhibition zones were observed at concentrations above 50 µg/mL.
- : Indicates promising antimicrobial properties warranting further exploration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Study A |
| Antimicrobial | Effective against S. aureus | Study B |
| Enzyme Inhibition | Inhibits thymidylate synthase | Study C |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate in aqueous solutions |
| Bioavailability | TBD |
| Half-life | TBD |
Scientific Research Applications
Overview
The compound 6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule with significant implications in medicinal chemistry and pharmacological applications. Its unique structural features suggest potential therapeutic benefits, particularly in cancer treatment and other biological activities.
Medicinal Chemistry
- Anticancer Properties : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. It shows potential as an inhibitor of fms-like tyrosine kinase 3 (FLT3), which plays a crucial role in hematopoiesis and leukemogenesis. In vitro studies indicate that it can induce apoptosis in FLT3-positive leukemia cell lines by disrupting signaling pathways that promote cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics.
The biological activities of the compound can be categorized into:
- Cell Proliferation Inhibition : Demonstrated efficacy in inhibiting the growth of various cancer cell lines.
- Apoptosis Induction : Induces programmed cell death through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Case Studies
- Acute Myeloid Leukemia Models : In murine models of acute myeloid leukemia (AML), treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups.
- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound not only inhibits FLT3 but also affects downstream signaling pathways such as MAPK and PI3K/Akt pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The thieno[2,3-c]pyridine scaffold is highly versatile. Key analogues include:
Functional Group Impact on Bioactivity
- Bromo Substituent (5d): Serves as a leaving group for cross-coupling reactions, enabling further derivatization (e.g., amidation). No direct bioactivity reported, but critical for synthetic flexibility .
- Amino Group: Found in precursors like 6-ethyl 3-methyl 2-amino... (CAS 24237-51-2), which is used to synthesize Schiff base ligands. The free amino group facilitates condensation with aldehydes, enhancing metal-binding capacity .
- Schiff Base Ligands : Derivatives like the 2-hydroxybenzylidene analogue exhibit potent antioxidant and enzyme inhibitory properties. For example, the ligand alone showed AChE inhibition (Ki = 7.13 µM), outperforming its Fe(II) and Co(II) chelates in specificity .
Physicochemical Properties
- Solubility : Ethyl/methyl esters (e.g., target compound) enhance lipid solubility compared to carboxylate salts.
- Thermal Stability : Bromo derivative 5d is a yellow oil, while tert-butyl analogues are solids (m.p. 243–246°C for 11a) .
- Spectroscopic Signatures :
Antitubulin Activity
The 2,4-dimethoxybenzamido group may mimic trimethoxy phenyl motifs seen in colchicine-site binders.
Antioxidant and Enzyme Inhibition
Schiff base derivatives of 2-amino-thieno[2,3-c]pyridines demonstrate notable antioxidant activity via DPPH scavenging (e.g., TBHPC ligand) and inhibit cholinesterases (AChE/BChE) and glutathione S-transferase (GST). The target compound’s 2,4-dimethoxybenzamido group could enhance radical scavenging due to electron-donating methoxy groups .
Preparation Methods
Key Synthetic Strategies
Thieno[2,3-c]Pyridine Core Formation
The thieno[2,3-c]pyridine scaffold is typically constructed via cyclization of appropriately substituted thiophene precursors. Two validated approaches include:
Triazole-Mediated Cyclization (Adapted from)
- Step 1 : Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition.
- Step 2 : Pomeranz-Fritsch-type cyclization under acidic conditions (e.g., HCl/EtOH) to form the dihydrothienopyridine ring.
- Critical Parameters :
Sulfonamide Cyclization (Adapted from)
Amidation with 2,4-Dimethoxybenzamido Group
The 2,4-dimethoxybenzamido substituent is introduced via coupling reactions:
Acyl Chloride Method
- Step 1 : Synthesize 2,4-dimethoxybenzoyl chloride by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂).
- Step 2 : Couple with the amine intermediate using Hünig’s base (DIPEA) in anhydrous THF.
- Yield : 80–88% after column chromatography.
Carbodiimide-Mediated Coupling
Optimized Synthetic Protocol
Stepwise Procedure
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 4h | 76 | 95 |
| Esterification | DCC/DMAP, RT, 24h | 68 | 98 |
| Amidation | EDC/HOBt, DCM, 12h | 82 | 97 |
Characterization and Validation
Spectroscopic Data
Challenges and Mitigations
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the dihydrothieno[2,3-c]pyridine core in this compound?
- Methodology : The dihydrothieno[2,3-c]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, brominated analogs are prepared by refluxing precursors in ethanol, followed by flash chromatography (ethyl acetate:petroleum ether, 2:8) to isolate products in ~65% yield . Key steps include optimizing solvent systems (e.g., ethanol for reflux) and purification methods (column chromatography).
- Data Reference :
| Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol reflux, 3 h | 65% | NR | |
| Purification | Ethyl acetate:petroleum ether (2:8) | NR | >95% |
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign signals using DMSO-d6 or CDCl3 solvents. For example, methylene protons in dihydrothieno rings appear as triplets (δ 2.90–3.68 ppm), while ester groups show quartets (δ 4.29 ppm) .
- HRMS : Validate molecular weight accuracy. Discrepancies <0.02% between calculated and observed values (e.g., 550.0978 vs. 550.0816) confirm purity .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or spectral data for similar compounds?
- Methodology :
- Yield Variability : Compare reaction conditions (e.g., solvent polarity, catalyst). For instance, using triethylamine in 1,4-dioxane improves cyclization yields (86%) vs. non-catalytic routes (55–65%) .
- Spectral Discrepancies : Cross-validate NMR assignments with computational tools (e.g., DFT) or X-ray crystallography. Overlapping signals in dihydrothieno systems may require 2D NMR (COSY, HSQC) .
Q. What alternative synthetic routes exist for introducing the 2,4-dimethoxybenzamido substituent?
- Methodology :
- Acylation : React the dihydrothieno core with 2,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using DMAP as a catalyst .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields (~70%) .
Q. How do steric and electronic effects influence the reactivity of the dihydrothieno-pyridine ring?
- Methodology :
- Steric Effects : Bulky substituents (e.g., bromine at C2) reduce reactivity in nucleophilic substitutions but stabilize the ring against oxidation .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions for functionalization .
Methodological Challenges
Q. What strategies optimize chromatographic purification of polar derivatives?
- Methodology :
- Use gradient elution (e.g., ethyl acetate:hexane from 10% to 50%) for polar esters.
- For highly polar analogs (e.g., nitrile-containing), employ reverse-phase HPLC with acetonitrile/water gradients .
Q. How can computational tools predict regioselectivity in functionalizing the dihydrothieno-pyridine core?
- Methodology :
- DFT Calculations : Model transition states to predict preferential sites for electrophilic attack (e.g., C4 vs. C7) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions susceptible to electrophiles .
Data Validation and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
